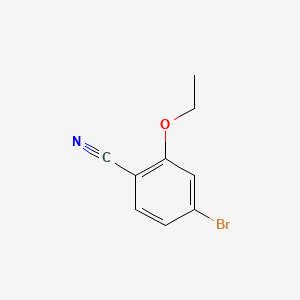

4-Bromo-2-ethoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYLYSYPEWKIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-ethoxybenzonitrile (CAS Number: 1255870-63-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-ethoxybenzonitrile is a substituted aromatic nitrile, a class of organic compounds that are pivotal as intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The presence of a bromine atom, an ethoxy group, and a nitrile functionality on the benzene ring imparts a unique combination of reactivity and physicochemical properties to the molecule. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or amides, further expanding its synthetic utility. The 2-ethoxy group influences the electronic properties and steric environment of the molecule, which can modulate its biological activity and reactivity. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, along with detailed experimental protocols and safety information.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is limited in publicly available literature, its properties can be predicted based on data from structurally similar compounds and computational models.

Table 1: Physicochemical Properties of this compound

| Property | Predicted Value/Information | Source |

| CAS Number | 1255870-63-3 | ChemScene[1] |

| Molecular Formula | C₉H₈BrNO | ChemScene[1] |

| Molecular Weight | 226.07 g/mol | ChemScene[1] |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Melting Point | Not available. Predicted to be a solid at room temperature. | Inferred from related compounds |

| Boiling Point | Not available. | - |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | Inferred from general solubility of benzonitriles |

| Purity (typical) | ≥97% | ChemScene[1] |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.5-7.7 (m, 2H, Ar-H), 7.0-7.2 (m, 1H, Ar-H), 4.1-4.3 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.4-1.6 (t, J=7.0 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160-162 (C-O), 135-137 (C-Br), 133-135 (Ar-CH), 118-120 (Ar-CH), 115-117 (C-CN), 114-116 (Ar-C), 105-107 (Ar-CH), 64-66 (-OCH₂CH₃), 14-16 (-OCH₂CH₃) |

| FT-IR (KBr, cm⁻¹) | ν: 2220-2240 (C≡N stretch), 2850-3000 (C-H aliphatic stretch), 1580-1600 (C=C aromatic stretch), 1250-1290 (Ar-O-C asymmetric stretch), 1020-1050 (Ar-O-C symmetric stretch), 600-800 (C-Br stretch) |

| Mass Spectrometry (EI) | m/z (%): 225/227 ([M]⁺, isotopic pattern for Br), 196/198 ([M-C₂H₅]⁺), 168/170 ([M-C₂H₅-CO]⁺), 116 ([C₇H₄N]⁺), 89 ([C₆H₃N]⁺) |

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 4-bromo-2-hydroxybenzonitrile.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The synthesis involves the deprotonation of the hydroxyl group of 4-bromo-2-hydroxybenzonitrile with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent, such as ethyl iodide or ethyl bromide.[2][3]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromo-2-hydroxybenzonitrile

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Ethyl iodide (C₂H₅I) or Ethyl bromide (C₂H₅Br)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-hydroxybenzonitrile (1.0 eq).

-

Add anhydrous solvent (DMF or acetone) to dissolve the starting material.

-

Add anhydrous potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq, added portion-wise at 0 °C) to the solution with stirring.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Add ethyl iodide or ethyl bromide (1.2-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol for Structural Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Acquisition: Analyze the sample using a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Caption: Workflow for synthesis and characterization.

Potential Applications and Biological Activity

While specific biological activities of this compound have not been extensively reported, the benzonitrile scaffold is a common feature in many biologically active molecules. Substituted benzonitriles have been investigated for a range of therapeutic applications.

-

As an Intermediate in Drug Discovery: The primary application of this compound is as a building block in the synthesis of more complex molecules with potential therapeutic value. The bromo and nitrile functionalities allow for a variety of chemical transformations.

-

Potential Anticancer and Antimicrobial Activity: Many brominated aromatic compounds and benzonitrile derivatives have demonstrated cytotoxic effects against various cancer cell lines and activity against a range of microbial pathogens. The specific substitution pattern of this compound may confer interesting biological properties that warrant investigation.

-

Herbicidal Activity: Certain substituted benzonitriles are known to possess herbicidal properties.[4]

Hypothetical Drug Discovery Screening Workflow

Given the lack of specific signaling pathway information, a general workflow for screening this compound for potential biological activity is presented.

Caption: A general workflow for drug discovery screening.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on the data for structurally related benzonitrile compounds, it should be handled with care.

Table 3: General Safety and Handling Precautions

| Hazard | Precaution |

| Toxicity | Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood. |

| Irritation | May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. |

| Handling | Avoid generating dust. Keep container tightly closed. Store in a cool, dry place away from incompatible materials. |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Do NOT induce vomiting. Inhalation: Move to fresh air. Seek medical attention if any symptoms persist. |

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a foundational understanding of its properties, a plausible synthetic route with a detailed experimental protocol, and a framework for its characterization and potential application in drug discovery. As with any novel compound, further research is warranted to fully elucidate its chemical and biological properties. Researchers and scientists are encouraged to use this guide as a starting point for their investigations into this promising molecule.

References

An In-depth Technical Guide to 4-Bromo-2-ethoxybenzonitrile: A Key Intermediate in Pharmaceutical Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of 4-Bromo-2-ethoxybenzonitrile, a crucial chemical intermediate in the fields of pharmaceutical research and drug development. With its unique molecular structure, this compound serves as a versatile building block for the synthesis of complex organic molecules, most notably in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the drug development industry, offering detailed information on its chemical and physical properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| CAS Number | 1255870-63-3 |

| Appearance | White to off-white solid (expected) |

| Melting Point | 48-52 °C (estimated) |

| Boiling Point | 275-277 °C (estimated) |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

A common synthetic route to this compound involves the ethoxylation of a suitable precursor, such as 4-bromo-2-hydroxybenzonitrile. The synthesis of 4-bromo-2-hydroxybenzonitrile can be achieved from 4-bromo-2-fluorobenzonitrile.

Experimental Protocol: Synthesis of 4-bromo-2-hydroxybenzonitrile (Precursor)

This protocol is adapted from the synthesis of 4-bromo-2-hydroxybenzonitrile and serves as a foundational method.

Materials:

-

4-Bromo-2-fluorobenzonitrile

-

Potassium acetate (KOAc)

-

18-Crown-6

-

Acetonitrile (MeCN)

-

Sodium hydroxide (NaOH) solution (2.5 N)

-

Hydrochloric acid (HCl) (6 N)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of 4-bromo-2-fluorobenzonitrile (1.0 eq), potassium acetate (1.5 eq), and 18-crown-6 (1.5 eq) in acetonitrile is heated at reflux for 36 hours.

-

The reaction mixture is then cooled to room temperature, and a 2.5 N NaOH solution is added. The mixture is stirred overnight at room temperature.

-

The aqueous layer is separated and then acidified with 6 N HCl.

-

The acidified aqueous layer is extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield 4-bromo-2-hydroxybenzonitrile.

Ethylation of 4-bromo-2-hydroxybenzonitrile

Materials:

-

4-bromo-2-hydroxybenzonitrile

-

Ethyl iodide or diethyl sulfate

-

A suitable base (e.g., potassium carbonate, K₂CO₃)

-

A suitable solvent (e.g., acetone, DMF)

Procedure:

-

To a solution of 4-bromo-2-hydroxybenzonitrile (1.0 eq) in a suitable solvent, a base such as potassium carbonate (1.5 eq) is added.

-

An ethylating agent like ethyl iodide or diethyl sulfate (1.2 eq) is then added to the mixture.

-

The reaction mixture is stirred at an appropriate temperature (e.g., room temperature to reflux) until the reaction is complete, as monitored by TLC.

-

Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is dried and concentrated to give the crude this compound, which can be further purified by recrystallization or column chromatography.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by its three functional groups: the nitrile, the bromo substituent, and the ethoxy group. The bromine atom is particularly useful as it allows for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in forming carbon-carbon bonds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration.

A significant application of this compound is its role as a key intermediate in the synthesis of the pharmaceutical drug Lifitegrast . Lifitegrast is an integrin antagonist used for the treatment of dry eye disease.

Role in the Synthesis of Lifitegrast

In the synthesis of Lifitegrast, this compound can be envisioned to undergo a series of transformations, including a Suzuki coupling reaction to introduce a new substituent at the 4-position, followed by modifications of the nitrile and ethoxy groups as needed to construct the final complex structure of the drug.

Below is a logical workflow illustrating the synthetic utility of this compound in a multi-step synthesis.

Caption: Synthetic pathway of Lifitegrast from this compound.

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected ¹H and ¹³C NMR spectral data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) and Multiplicity |

| ¹H NMR | Aromatic protons: ~7.0-7.6 (m, 3H); Ethoxy -CH₂-: ~4.1 (q, 2H); Ethoxy -CH₃: ~1.4 (t, 3H) |

| ¹³C NMR | Aromatic carbons: ~110-160; Nitrile carbon (-CN): ~117; Ethoxy -CH₂-: ~64; Ethoxy -CH₃: ~14 |

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with notable applications in the pharmaceutical industry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an essential building block for the construction of complex, biologically active molecules like Lifitegrast. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and professionals in drug discovery and development.

Technical Guide: Physical Properties of 4-Bromo-2-ethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of 4-Bromo-2-ethoxybenzonitrile, a compound of interest in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes data from structurally similar compounds to provide a comparative analysis and reasonable estimations. Furthermore, detailed experimental protocols for determining key physical properties are provided to facilitate laboratory investigation.

Core Physical Properties

While specific experimental values for this compound are not widely published, its fundamental properties can be identified.

| Property | Value | Source |

| Molecular Weight | 226.07 g/mol | --INVALID-LINK-- |

| CAS Number | 1255870-63-3 | --INVALID-LINK-- |

Comparative Analysis and Estimated Properties

To estimate the physical properties of this compound, a comparative analysis with structurally related benzonitrile derivatives is presented below. These compounds share the core benzonitrile structure with a bromine atom at the 4-position, differing in the substituent at the 2-position. This comparison allows for informed estimations of the target compound's properties.

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 4-Bromo-2-methoxybenzonitrile | 48 - 52 | ~275 - 277 | Insoluble in water; Soluble in ethanol, dichloromethane.[1] |

| 4-Bromobenzonitrile | 110 - 115 | 235 - 237 | Very slightly soluble in water (0.2 g/L); Soluble in alcohol and ether.[2] |

| 4-Bromo-2-chlorobenzonitrile | 67 - 71 | 143 @ 10 mmHg | Soluble in methanol.[3][4][5] |

| 4-Bromo-2-(tert-butyl)benzonitrile | Not available | 282.9 ± 20.0 @ 760 mmHg | Not available.[6] |

Based on this comparative data, it is reasonable to estimate that this compound is a solid at room temperature with a melting point likely between that of the methoxy and chloro derivatives. Its boiling point is expected to be in the range of 280-300 °C at atmospheric pressure. Solubility is predicted to be low in water but good in common organic solvents such as alcohols and chlorinated solvents.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Thiele Tube Method)

The Thiele tube method is a common and effective technique for determining the melting point of a crystalline solid.[7][8]

Apparatus:

-

Thiele tube

-

High-temperature resistant oil (e.g., silicone oil)

-

Thermometer (with a suitable range)

-

Capillary tubes (sealed at one end)

-

Bunsen burner or other heat source

-

Mortar and pestle

-

Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.

-

Apparatus Setup: The Thiele tube is filled with oil to a level just above the side arm. The thermometer is fitted with the packed capillary tube, attached by a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: The Thiele tube is gently heated at the side arm. The shape of the tube facilitates convection currents in the oil, ensuring uniform heating.

-

Observation: The temperature is monitored closely. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted into a clear liquid.

Boiling Point Determination of an Organic Solid

For a solid with a boiling point that can be determined without decomposition, a modified capillary method can be used.[9][10]

Apparatus:

-

Small test tube or fusion tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating bath (e.g., oil bath or heating block)

-

Apparatus for holding the setup (e.g., clamp and stand)

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Capillary Inversion: A capillary tube is placed, open end down, into the sample in the test tube.

-

Heating: The test tube assembly is heated in a heating bath. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

Observation: The heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed.

-

Boiling Point Reading: As the apparatus cools, the stream of bubbles will slow and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.

Density Determination (Pycnometer Method)

The density of a solid can be accurately determined using a pycnometer, which is a flask with a precise volume.[11][12][13]

Apparatus:

-

Pycnometer

-

Analytical balance

-

A liquid in which the solid is insoluble (e.g., a hydrocarbon solvent)

-

Thermometer

Procedure:

-

Mass of Empty Pycnometer: The mass of the clean, dry pycnometer (m_p) is accurately measured.

-

Mass of Pycnometer with Sample: A known mass of this compound is added to the pycnometer, and the total mass (m_ps) is measured.

-

Mass of Pycnometer, Sample, and Liquid: The pycnometer containing the sample is filled with the inert liquid. The stopper is inserted, and any excess liquid is wiped off. The total mass (m_psl) is then measured.

-

Mass of Pycnometer with Liquid: The pycnometer is emptied, cleaned, and filled completely with the same inert liquid. The mass (m_pl) is measured.

-

Calculation: The density of the solid (ρ_s) is calculated using the following formula, where ρ_l is the known density of the inert liquid: ρ_s = [(m_ps - m_p) * ρ_l] / [(m_pl - m_p) - (m_psl - m_ps)]

Solubility Testing

A qualitative assessment of solubility in various solvents provides valuable information about the polarity and potential intermolecular interactions of a compound.[14][15][16][17]

Apparatus:

-

Small test tubes

-

A selection of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Sample Addition: A small, consistent amount (e.g., 10 mg) of this compound is placed into separate test tubes.

-

Solvent Addition: A fixed volume (e.g., 1 mL) of each solvent is added to the respective test tubes.

-

Observation: The tubes are agitated (e.g., by flicking or using a vortex mixer) for a set period.

-

Classification: The solubility is observed and classified as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of an unknown solid organic compound.

References

- 1. Benzonitrile, 4-Bromo-2-Methoxy- | Properties, Safety, Uses, Supplier China | Chemical Data & MSDS [nj-finechem.com]

- 2. 4-Bromobenzonitrile | 623-00-7 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | FB45872 [biosynth.com]

- 5. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [chemicalbook.com]

- 6. 4-Bromo-2-(tert-butyl)benzonitrile [myskinrecipes.com]

- 7. timstar.co.uk [timstar.co.uk]

- 8. flinnsci.com [flinnsci.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mt.com [mt.com]

- 12. home.uni-leipzig.de [home.uni-leipzig.de]

- 13. ised-isde.canada.ca [ised-isde.canada.ca]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.ws [chem.ws]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-2-ethoxybenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 4-Bromo-2-ethoxybenzonitrile and related compounds in organic solvents. Due to a lack of specific quantitative solubility data in publicly accessible literature for this compound, this document focuses on qualitative solubility information for structurally similar compounds and presents detailed experimental protocols for determining solubility.

Solubility Data

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound | Solvent | Qualitative Solubility |

| This compound | Various Organic Solvents | No specific data available. Expected to be soluble in common organic solvents. |

| 4-Bromobenzonitrile | Alcohol | Soluble[1] |

| Ether | Soluble[1] | |

| Water | Very slightly soluble (0.2 g/L)[1] | |

| 4-Bromo-2-methylbenzonitrile | Methanol | Soluble |

| Water | Insoluble[2] |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in various organic solvents, the following experimental protocols can be employed. These methods are standard procedures for determining the solubility of solid organic compounds.

2.1. Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a particular solvent at a given temperature.

Objective: To qualitatively assess the solubility of this compound in a selection of organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 10-20 mg of this compound into a small, clean, and dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube in small portions.

-

After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution.[3][4]

-

Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

-

If the solid dissolves completely, the compound is considered "soluble" in that solvent under these conditions.

-

If some of the solid remains undissolved, the compound is "partially soluble" or "insoluble". Further addition of the solvent can be done to estimate the approximate solubility.

-

Record the observations for each solvent tested.

2.2. Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Objective: To quantitatively determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent of high purity

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of excess solid is crucial to ensure that a saturated solution is formed at equilibrium.

-

Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the controlled temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve is necessary for this quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent using the following formula:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the isothermal shake-flask method.

Caption: Workflow for Quantitative Solubility Determination.

References

An In-depth Technical Guide to the NMR Spectral Properties of 4-Bromo-2-ethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2-ethoxybenzonitrile. Due to the limited availability of experimental spectral data in public databases, this guide utilizes spectral prediction to offer insights into the chemical structure and electronic environment of the molecule. The information presented herein is intended to support research and development activities where the characterization of this compound is of interest.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.45 | d | 1H | 8.4 | H-6 |

| 7.20 | dd | 1H | 8.4, 1.8 | H-5 |

| 7.10 | d | 1H | 1.8 | H-3 |

| 4.15 | q | 2H | 7.0 | -OCH₂CH₃ |

| 1.45 | t | 3H | 7.0 | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 160.5 | C-2 |

| 135.0 | C-6 |

| 134.5 | C-4 |

| 120.0 | C-5 |

| 117.5 | CN |

| 115.0 | C-3 |

| 105.0 | C-1 |

| 65.0 | -OCH₂CH₃ |

| 14.5 | -OCH₂CH₃ |

Experimental Protocols

The following section outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound sample is accurately weighed.

-

The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

The solution is then transferred to a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K (25 °C).

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range covering the expected proton chemical shifts (e.g., 0-10 ppm).

-

Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction.

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K (25 °C).

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range covering the expected carbon chemical shifts (e.g., 0-200 ppm).

-

Data Processing: The FID is processed with a Fourier transform, followed by phase and baseline correction. The solvent peak (CDCl₃ at δ ≈ 77.16 ppm) is typically used for chemical shift referencing.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the predicted NMR assignments.

Caption: Chemical structure of this compound.

Disclaimer: The NMR spectral data presented in this guide are predicted and have not been experimentally verified. This information should be used as a reference and for guidance purposes only. For definitive structural confirmation, experimental verification is strongly recommended.

Technical Guide: Spectroscopic and Synthetic Analysis of 4-Bromo-2-ethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted spectroscopic data for 4-Bromo-2-ethoxybenzonitrile, a compound of interest in organic synthesis and drug discovery. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a robust predictive analysis based on established chemical principles and data from analogous compounds.

Synthesis of this compound

The most probable synthetic route to this compound is via a Williamson ether synthesis, a reliable and well-established method for forming ethers. This process begins with the commercially available precursor, 4-Bromo-2-hydroxybenzonitrile.

Reaction Pathway:

The synthesis involves the deprotonation of the hydroxyl group of 4-Bromo-2-hydroxybenzonitrile by a suitable base, followed by the nucleophilic attack of the resulting alkoxide on an ethylating agent, such as ethyl iodide or diethyl sulfate.

Caption: Proposed synthetic route to this compound.

Predicted Spectroscopic Data

The following tables provide the predicted Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of its functional groups and structural analogs.

Table 1: Predicted FT-IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment |

| 2985 - 2940 | Medium | C-H Asymmetric and Symmetric Stretching (Ethoxy group) |

| 2225 | Strong | C≡N Stretching (Nitrile) |

| 1595 | Strong | C=C Aromatic Ring Stretching |

| 1475 | Medium | C=C Aromatic Ring Stretching |

| 1260 | Strong | Asymmetric C-O-C Stretching (Aryl Ether) |

| 1045 | Medium | Symmetric C-O-C Stretching (Aryl Ether) |

| 825 | Strong | para-Substituted Aromatic C-H Bending |

| 680 | Medium | C-Br Stretching |

Table 2: Predicted Mass Spectrometry Data (Electron Ionization)

| Predicted m/z Ratio | Predicted Relative Intensity | Assignment of Fragment Ion |

| 225/227 | High | [M]⁺˙ (Molecular ion with Br isotopes) |

| 196/198 | Medium | [M - C₂H₅]⁺ |

| 168/170 | Low | [M - C₂H₅O - CO]⁺ |

| 102 | Medium | [C₇H₄N]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Bromo-2-hydroxybenzonitrile (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and dry acetone.

-

Addition of Reagent: While stirring, add ethyl iodide (1.5 eq.) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

FT-IR Spectroscopy Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the purified product or dissolve the sample in an appropriate solvent like chloroform.

-

Data Acquisition: Record the FT-IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using a suitable spectrometer.

-

Analysis: Identify and annotate the characteristic absorption peaks.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the purified sample into a mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and introduction or by using a direct insertion probe.

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.

-

Interpretation: Identify the molecular ion peak and major fragment ions to confirm the structure.

Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis and analytical characterization processes.

Caption: Synthesis and analysis workflow for this compound.

Disclaimer: The spectroscopic data presented herein are predictive and intended for informational and research guidance purposes only. Experimental verification is necessary for definitive structural confirmation and characterization.

Navigating the Safety Profile of 4-Bromo-2-ethoxybenzonitrile: A Technical Guide

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 4-Bromo-2-ethoxybenzonitrile was publicly available at the time of this writing. This guide is compiled based on the safety profiles of structurally similar brominated and alkoxy-substituted benzonitriles. Researchers and drug development professionals should handle this compound with caution and refer to the official MSDS from the manufacturer upon receipt. The information provided herein is for guidance purposes and should be supplemented with a thorough risk assessment before any handling or experimentation.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

Anticipated GHS Hazard Classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Substituted benzonitriles, as a class of compounds, can be toxic and irritating.[1][2][3][4] The presence of a bromine atom and a nitrile group suggests that care must be taken to avoid exposure.

Physical and Chemical Properties

| Property | Expected Value/Characteristic |

| Appearance | Solid (crystalline powder) or liquid at room temperature. |

| Odor | Characteristic aromatic odor. |

| Solubility | Likely insoluble in water, soluble in organic solvents. |

| Stability | Stable under recommended storage conditions. |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases.[5] |

| Hazardous Decomposition | Combustion may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas. |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the primary defense against exposure.[8][9][10][11][12]

| Body Part | Recommended Protection |

| Eyes/Face | Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield may be necessary for splash-prone operations.[8][13] |

| Skin | Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. A lab coat should be worn to prevent skin contact.[8][13] |

| Respiratory | If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[8][13] |

| Footwear | Closed-toe shoes made of a chemically resistant material should be worn.[8] |

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

-

Store in a locked cabinet or a restricted-access area.

First Aid Measures

In the event of accidental exposure, immediate and appropriate action is critical.[12]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6][14] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[15] Remove contaminated clothing. Seek medical attention if irritation persists.[5][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][14][15] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. |

Accidental Release Measures

In the case of a spill, follow a structured response to mitigate the hazard.

Spill Response Workflow:

Caption: Workflow for responding to a spill of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not available in the public domain based on the conducted searches. Researchers should develop their own standard operating procedures (SOPs) that incorporate the safety precautions outlined in this guide and the official MSDS. These SOPs should be reviewed and approved by the relevant institutional safety committee before any work begins.

Toxicological Information

Specific toxicological data for this compound is not available. However, based on related compounds, it is expected to be harmful through all primary routes of exposure. The nitrile group can sometimes be metabolized to release cyanide, though this is not always the case with benzonitriles.[1] Symptoms of exposure may include irritation to the skin, eyes, and respiratory tract.[2] Systemic effects could potentially include headache, dizziness, and nausea.[2]

Disposal Considerations

All waste materials containing this compound should be treated as hazardous waste.[12]

-

Waste Collection: Collect all solid and liquid waste, including contaminated PPE, in designated, labeled, and sealed hazardous waste containers.

-

Disposal: Dispose of waste through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general trash.

References

- 1. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. lobachemie.com [lobachemie.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. falseguridad.com [falseguridad.com]

- 9. intersolia.com [intersolia.com]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. hazmatschool.com [hazmatschool.com]

- 12. benchchem.com [benchchem.com]

- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

In-Depth Technical Guide: Safe Handling and Storage of 4-Bromo-2-ethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and data for the handling and storage of 4-Bromo-2-ethoxybenzonitrile (CAS No. 1255870-63-3), a key intermediate in various synthetic applications. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of research and development activities.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not widely published, the following table summarizes its known properties and provides comparative data from the structurally related compound, 4-Bromobenzonitrile, for context.

| Property | This compound | 4-Bromobenzonitrile (for comparison) |

| CAS Number | 1255870-63-3 | 623-00-7 |

| Molecular Formula | C₉H₈BrNO | C₇H₄BrN |

| Molecular Weight | 226.07 g/mol | 182.02 g/mol |

| Physical State | Solid (presumed) | White to light yellow powder or flakes |

| Melting Point | Data not available | 110-115 °C[1] |

| Boiling Point | Data not available | 235-237 °C[1] |

| Solubility | Data not available | Very slightly soluble in water (0.2 g/L). Soluble in alcohol and ether.[1] |

Hazard Identification and Toxicity

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Note: This classification is based on available Safety Data Sheets. The toxicity of related brominated benzonitrile compounds suggests that this substance should be handled with care to avoid potential skin irritation, eye irritation, and respiratory tract irritation.

Toxicological Data Summary:

Experimental Protocol for Safe Handling

The following protocol outlines the necessary precautions for handling this compound in a laboratory setting. This protocol is based on general best practices for handling hazardous chemical compounds and information from available Safety Data Sheets.

Objective: To ensure the safe handling of this compound, minimizing exposure risk to laboratory personnel.

Materials:

-

This compound

-

Appropriate solvents (e.g., ethyl acetate, dichloromethane)

-

Personal Protective Equipment (PPE):

-

Nitrile gloves (double-gloving recommended)

-

Chemical splash goggles and face shield

-

Chemical-resistant lab coat

-

Closed-toe shoes

-

-

Calibrated analytical balance

-

Chemical fume hood

-

Glassware

-

Spatula

-

Waste disposal containers (clearly labeled for halogenated organic waste)

Procedure:

-

Preparation and Engineering Controls:

-

All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

-

Verify that all necessary PPE is available and in good condition.

-

-

Personal Protective Equipment (PPE):

-

Don a lab coat, closed-toe shoes, chemical splash goggles, and a face shield before entering the designated handling area.

-

Wear double nitrile gloves to minimize the risk of skin contact. Change gloves immediately if they become contaminated.

-

-

Weighing and Transfer:

-

When weighing the solid compound, use a spatula to carefully transfer the material onto weighing paper or into a tared container inside the chemical fume hood.

-

Avoid creating dust. If the compound is a fine powder, handle it with extra care to prevent aerosolization.

-

Close the primary container immediately after dispensing.

-

-

Dissolution and Reaction Setup:

-

When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

-

If the dissolution process is exothermic, use an ice bath to control the temperature of the vessel.

-

Ensure all reaction setups are securely clamped and located within the fume hood.

-

-

Spill and Emergency Procedures:

-

Minor Spill (inside fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the contaminated absorbent material into a designated hazardous waste container.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside fume hood):

-

Evacuate the immediate area.

-

Alert your institution's emergency response team or environmental health and safety (EHS) office.

-

Do not attempt to clean up a major spill without proper training and equipment.

-

-

Personal Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

-

-

Waste Disposal:

-

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.

-

Collect all waste in clearly labeled, sealed containers suitable for halogenated organic compounds.

-

Follow all institutional and local regulations for hazardous waste disposal.

-

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

| Storage Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. |

| Container | Keep in a tightly sealed, original container. |

| Ventilation | Store in a well-ventilated area. |

| Incompatible Materials | Store away from strong oxidizing agents and strong bases. |

| Stability | Stable under recommended storage conditions. |

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound.

Caption: Workflow for the safe handling and storage of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermodynamic Properties of Substituted Benzonitriles

This technical guide provides a comprehensive overview of the thermodynamic properties of substituted benzonitriles, crucial aromatic compounds utilized as intermediates in organic synthesis and for the development of pharmaceuticals and functional materials. An understanding of their thermodynamic stability, volatility, and phase behavior is paramount for predicting chemical reactivity, optimizing reaction conditions, and ensuring the stability of final products. This document collates experimental data, details common measurement protocols, and illustrates key conceptual workflows.

Thermodynamic Data of Benzonitrile and Derivatives

The thermodynamic properties of benzonitriles are significantly influenced by the nature and position of substituents on the benzene ring. The following tables summarize key experimental data for the parent molecule, benzonitrile, and several substituted derivatives. All data is for the standard temperature of T = 298.15 K unless otherwise specified.

Table 1: Thermodynamic Properties of Benzonitrile (C₆H₅CN)

| Property | Value | Phase | Reference(s) |

| Standard Molar Enthalpy of Formation (ΔfH°) | 155.6 ± 1.3 kJ·mol⁻¹ | Liquid | [1] |

| Standard Molar Enthalpy of Formation (ΔfH°) | 209.6 ± 1.3 kJ·mol⁻¹ | Gas | [2] |

| Standard Molar Enthalpy of Vaporization (ΔvapH°) | 55.48 kJ·mol⁻¹ | - | [2] |

| Standard Molar Enthalpy of Combustion (ΔcH°liquid) | -3587.4 ± 1.2 kJ·mol⁻¹ | Liquid | [1] |

| Standard Molar Enthalpy of Fusion (ΔfusH°) | 12.68 ± 0.02 kJ·mol⁻¹ | - | [1] |

| Boiling Point (Tboil) | 191 °C (464.15 K) | - | [3] |

| Melting Point (Tfus) | -13 °C (260.15 K) | - | [3] |

| Liquid Phase Heat Capacity (Cp,liquid) | 167.36 ± 0.20 J·mol⁻¹·K⁻¹ | Liquid | [1] |

Table 2: Standard Molar Gas-Phase Enthalpies of Formation (ΔfH°(g)) and Sublimation (ΔsubH°) for Substituted Benzonitriles at 298.15 K

| Compound | Substituent(s) | ΔfH°(g) / kJ·mol⁻¹ | Δsub/vapH° / kJ·mol⁻¹ | Reference |

| 2-Methylbenzonitrile | 2-CH₃ | 169.6 ± 2.6 | 55.7 ± 0.4 (vap) | |

| 3-Methylbenzonitrile | 3-CH₃ | 170.8 ± 2.5 | 56.4 ± 0.3 (vap) | |

| 4-Methylbenzonitrile | 4-CH₃ | 169.1 ± 2.5 | 58.2 ± 0.3 (vap) | |

| 3-Acetylbenzonitrile | 3-COCH₃ | 35.8 ± 3.2 | 89.2 ± 1.0 (sub) | [4] |

Experimental Protocols for Thermochemical Measurement

The acquisition of reliable thermodynamic data hinges on precise experimental techniques. The values presented in this guide are primarily derived from the following established methodologies.

Combustion Calorimetry

Combustion calorimetry is the cornerstone technique for determining the standard molar enthalpy of formation (ΔfH°) of organic compounds.[5][6]

-

Principle: A precisely weighed sample of the benzonitrile derivative is completely combusted in a high-pressure (typically ~3 MPa) pure oxygen environment within a constant-volume container known as a "bomb."[7] The heat released by the exothermic reaction is absorbed by the surrounding calorimeter, and the resulting temperature change is meticulously measured.

-

Methodology:

-

Sample Preparation: A solid sample is pressed into a pellet, and a liquid sample is encapsulated in a gelatin capsule or polyester bag. A fuse wire (e.g., platinum or cotton) is positioned to ensure ignition.

-

Calorimeter Assembly: The bomb is sealed, filled with high-purity oxygen, and submerged in a known quantity of water within an adiabatic or isoperibol calorimeter.

-

Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the calorimetric system is monitored with high-precision thermometers (e.g., platinum resistance thermometers) before, during, and after the combustion event until thermal equilibrium is re-established.

-

Energy Calculation: The energy of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter, which is predetermined by combusting a certified standard reference material like benzoic acid.[7]

-

Standard State Correction: The experimental energy of combustion is corrected to standard state conditions (T = 298.15 K, p = 0.1 MPa). This involves accounting for the formation of nitric acid from trace nitrogen, the energy of ignition, and applying Washburn corrections for the non-standard states of reactants and products.[7]

-

Enthalpy of Formation Derivation: The standard molar enthalpy of formation of the compound is calculated from its standard molar enthalpy of combustion using Hess's Law and the known standard enthalpies of formation for the combustion products (CO₂(g) and H₂O(l)).

-

Vapor Pressure Measurement (Transpiration and Knudsen Effusion)

The standard molar enthalpy of sublimation (ΔsubH°) or vaporization (ΔvapH°) is determined by measuring the vapor pressure of the compound as a function of temperature.

-

Principle: The relationship between vapor pressure (p) and absolute temperature (T) is described by the Clausius-Clapeyron equation. The enthalpy of sublimation/vaporization can be derived from the slope of a plot of ln(p) versus 1/T.

-

Transpiration Method:

-

A stream of an inert carrier gas (e.g., nitrogen) is passed at a slow, controlled flow rate through or over a sample of the benzonitrile derivative maintained at a constant temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of sublimed/evaporated material is determined by collecting it in a cold trap and measuring its mass, or by measuring the mass loss of the sample.

-

The partial pressure of the substance is calculated from the amount of transported material and the volume of the carrier gas used. This is repeated at several temperatures to establish the p-T dependence.

-

-

Knudsen Effusion Method:

-

The sample is placed in a thermostatted Knudsen cell, which is a small container with a very small orifice.

-

The cell is maintained under high vacuum. Molecules effuse through the orifice at a rate proportional to the vapor pressure inside the cell.

-

The rate of mass loss is measured over time using a high-precision microbalance.

-

The vapor pressure is calculated using the Hertz-Knudsen equation. Measurements are performed across a range of temperatures.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure phase transition properties, such as melting temperatures and enthalpies of fusion (ΔfusH°).[8]

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Methodology:

-

A small, weighed amount of the sample is sealed in a pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant, linear rate.

-

When the sample undergoes a phase transition (like melting), it absorbs a specific amount of heat (latent heat of fusion). This results in a measurable difference in heat flow between the sample and the reference, which is recorded as a peak in the DSC thermogram.

-

The temperature at the peak maximum or onset corresponds to the melting temperature, and the area under the peak is directly proportional to the enthalpy of fusion.

-

Visualized Workflows and Relationships

Visual diagrams help clarify complex experimental workflows and the logical relationships between molecular structure and thermodynamic properties.

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Caption: Logical relationship of substituent electronic effects on stability.

References

- 1. Benzonitrile [webbook.nist.gov]

- 2. Benzonitrile [webbook.nist.gov]

- 3. Benzonitrile CAS#: 100-47-0 [m.chemicalbook.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The thermochemistry of some acetonitrile and benzonitrile complexes of transition-metal halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and Initial Synthesis of 4-Bromo-2-ethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-ethoxybenzonitrile is a substituted aromatic nitrile, a class of compounds recognized for its utility as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. While a specific landmark "discovery" of this compound is not prominent in scientific literature, its synthesis is of interest to researchers involved in the development of novel molecular entities. The strategic placement of the bromo, ethoxy, and nitrile functional groups allows for a variety of subsequent chemical transformations, making it a valuable building block in medicinal chemistry and materials science. This guide details a logical and well-documented synthetic pathway to this compound, commencing from commercially available precursors.

Synthetic Pathway Overview

The initial synthesis of this compound is most effectively approached through a two-step process. This pathway begins with the synthesis of the key intermediate, 4-Bromo-2-hydroxybenzonitrile, followed by a Williamson ether synthesis to introduce the ethoxy group.

Step 1: Synthesis of 4-Bromo-2-hydroxybenzonitrile

The foundational step in this synthesis is the formation of 4-Bromo-2-hydroxybenzonitrile from 2-fluoro-5-bromobenzonitrile. This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom, followed by hydrolysis.

Step 2: Ethylation of 4-Bromo-2-hydroxybenzonitrile

The second step involves the ethylation of the hydroxyl group of 4-Bromo-2-hydroxybenzonitrile to yield the final product, this compound. This is typically achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers.

Data Presentation

The quantitative data for the key compounds in this synthetic pathway are summarized in the tables below for clear comparison.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Fluoro-5-bromobenzonitrile | C₇H₃BrFN | 200.01 | 105942-08-3 |

| 4-Bromo-2-hydroxybenzonitrile | C₇H₄BrNO | 198.02 | 288067-35-6 |

| This compound | C₉H₈BrNO | 226.07 | 1255870-63-3 |

Table 2: Experimental Data for the Synthesis of 4-Bromo-2-hydroxybenzonitrile

| Parameter | Value |

| Starting Material | 2-Fluoro-5-bromobenzonitrile |

| Yield | 81% |

| Appearance | Light yellow foam |

| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 7.61 (d, J=8.3 Hz, 1H), 7.17 (d, J=1.7 Hz, 1H), 7.13 (dd, J=1.7, 8.3 Hz, 1H) |

Table 3: Characterization Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight ( g/mol ) | 226.07 |

| CAS Number | 1255870-63-3 |

| Melting Point | Not available in searched literature |

| ¹H NMR | Not available in searched literature |

| ¹³C NMR | Not available in searched literature |

Experimental Protocols

Synthesis of 4-Bromo-2-hydroxybenzonitrile

This protocol is based on a documented procedure for the synthesis of 4-Bromo-2-hydroxybenzonitrile.

Materials:

-

2-Fluoro-5-bromobenzonitrile (30 g, 152.3 mmol)

-

Potassium acetate (222.4 g, 228.5 mmol)

-

18-crown-6 ether (60.4 g, 228.5 mmol)

-

Acetonitrile (400 mL)

-

2.5 N Sodium hydroxide solution (200 mL)

-

6 N Hydrochloric acid

-

Ethyl acetate

-

Magnesium sulfate

-

Hexane

Procedure:

-

A mixture of 2-fluoro-5-bromobenzonitrile, potassium acetate, and 18-crown-6 ether in acetonitrile is heated at reflux for 36 hours.

-

The mixture is cooled to room temperature, and 2.5 N NaOH solution is added. The resulting mixture is stirred at room temperature overnight.

-

The mixture is extracted with diethyl ether, and the ether layer is discarded.

-

The aqueous layer is acidified with 6 N HCl and then extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (40% ethyl acetate/hexane) to yield 4-bromo-2-hydroxybenzonitrile as a light yellow foam (24.45 g, 81% yield).[1]

Proposed Synthesis of this compound (Williamson Ether Synthesis)

This proposed protocol is based on the general principles of the Williamson ether synthesis.

Materials:

-

4-Bromo-2-hydroxybenzonitrile

-

Anhydrous potassium carbonate or sodium hydride

-

Ethyl iodide or diethyl sulfate

-

Anhydrous dimethylformamide (DMF) or acetonitrile

-

Deionized water

-

Ethyl acetate or diethyl ether

-

Brine

Procedure:

-

To a solution of 4-Bromo-2-hydroxybenzonitrile in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

-

Extract the aqueous mixture with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Visualizations

The following diagrams illustrate the synthetic workflow for the preparation of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-2-ethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Bromo-2-ethoxybenzonitrile from 2-ethoxy-4-bromobenzaldehyde. The described method is a one-pot reaction that proceeds via an in-situ generated aldoxime intermediate, which is subsequently dehydrated to the corresponding nitrile. This synthesis is a crucial step in the preparation of various pharmaceutical and agrochemical intermediates. The protocol is designed to be robust and scalable, with data presented to ensure reproducibility.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of novel therapeutic agents and specialized chemical compounds. Its synthesis from the readily available 2-ethoxy-4-bromobenzaldehyde is a common transformation. The conversion of an aldehyde to a nitrile is a fundamental reaction in organic chemistry, often achieved by the dehydration of an intermediate aldoxime. This application note details a reliable and efficient one-pot procedure for this transformation using hydroxylamine hydrochloride, a common and inexpensive reagent.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature for similar aromatic aldehydes.

| Parameter | Value | Reference |

| Starting Material | 2-ethoxy-4-bromobenzaldehyde | N/A |

| Reagents | Hydroxylamine hydrochloride, Formic Acid | [1][2] |

| Solvent | Formic Acid/Water | [1] |

| Reaction Temperature | 100-110 °C | [3] |

| Reaction Time | 2-4 hours | [1][3] |

| Expected Yield | 85-95% | [1][3] |

| Product Purity (after purification) | >98% | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

| Molecular Weight | 226.07 g/mol | [4] |

Experimental Protocols

One-Pot Synthesis of this compound

This protocol describes the direct conversion of 2-ethoxy-4-bromobenzaldehyde to this compound.

Materials:

-

2-ethoxy-4-bromobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Formic acid (HCOOH, 98-100%)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-ethoxy-4-bromobenzaldehyde (1.0 eq).

-

Reagent Addition: To the flask, add a solution of formic acid and water (e.g., a 1:1 v/v mixture). Subsequently, add hydroxylamine hydrochloride (1.1-1.5 eq).

-

Reaction: The reaction mixture is stirred and heated to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the formic acid. Be cautious as CO₂ evolution will occur.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-2-ethoxybenzonitrile with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of 4-bromo-2-ethoxybenzonitrile with various arylboronic acids. The Suzuki-Miyaura coupling is a highly effective and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are significant structural motifs in many pharmaceutical agents and functional materials.[1][2][3][4] The protocols and data presented herein are compiled to guide the synthesis of novel 4-aryl-2-ethoxybenzonitrile derivatives.

The choice of catalyst, base, and solvent system is crucial for the success of the Suzuki coupling, influencing reaction yield, purity, and reaction time.[5] The following sections offer a comparative summary of reaction conditions adapted from methodologies for structurally similar aryl bromides, providing a strong foundation for reaction optimization.

Data Presentation: Comparative Reaction Conditions

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 95 | [6] |

| 2 | 4-Bromophenol | Pd(PPh₃)₄ (1) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 | [6] |

| 3 | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | - | ~73-95 | [7] |

| 4 | 4-Bromoacetophenone | PdCl₂(PPh₃)₂ (0.5) | - | KOH | H₂O | 100 | 1 | 94 | [6] |

Experimental Protocol: General Procedure

This protocol provides a generalized method for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the highest yield for a specific arylboronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

-

Nitrogen or Argon gas (high purity)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous NaCl solution (brine)

-

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask or round-bottom flask with condenser)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the selected arylboronic acid, palladium catalyst, and base.

-

Inert Atmosphere: Seal the flask with a rubber septum or connect to a manifold. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask.

-

Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

-